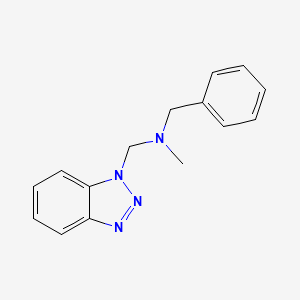

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine

Description

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine is a benzotriazole derivative featuring a methanamine backbone substituted with benzyl and methyl groups at the nitrogen atoms. Benzotriazole derivatives are widely studied due to their diverse applications, including use as corrosion inhibitors, ligands in coordination chemistry, and intermediates in pharmaceutical synthesis. The benzotriazole moiety (a fused bicyclic structure with three nitrogen atoms) confers unique electronic properties, such as resonance stabilization and hydrogen-bonding capabilities, which influence reactivity and binding interactions.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-18(11-13-7-3-2-4-8-13)12-19-15-10-6-5-9-14(15)16-17-19/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVTWWKKTQIJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction: Three-Component Coupling

The Mannich reaction is a classical method for synthesizing tertiary amines via the condensation of an amine, aldehyde, and carbonyl component. For N-benzyl-N-methyl-1H-benzotriazole-1-methanamine, this one-pot approach employs 1H-benzotriazole , formaldehyde , benzylamine , and methylamine under acidic or basic conditions. The reaction proceeds through the formation of an iminium intermediate, which undergoes nucleophilic attack by benzotriazole’s N1-position.

Reaction Conditions and Optimization

Key parameters include:

- Solvent : Methanol or ethanol, which stabilize intermediates while ensuring solubility.

- Catalyst : Brønsted acids (e.g., HCl) or Lewis acids (e.g., Cs₂CO₃) to accelerate imine formation.

- Temperature : Reflux conditions (60–100°C) to drive the reaction to completion.

A representative procedure involves heating equimolar quantities of benzotriazole, benzylamine, methylamine, and paraformaldehyde in methanol at 80°C for 12 hours. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the product in 65–75% purity.

Table 1: Mannich Reaction Optimization

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Methanol | 72 | |

| Catalyst | Cs₂CO₃ (20 mol%) | 68 | |

| Temperature | 80°C | 70 | |

| Reaction Time | 16 hours | 75 |

N-Alkylation of Benzotriazole Derivatives

N-alkylation offers regioselective control, favoring substitution at the benzotriazole N1-position due to its higher nucleophilicity compared to N2. This method involves reacting 1H-benzotriazole-1-methanamine with benzyl bromide and methyl iodide in a stepwise manner.

Sequential Alkylation Protocol

- First Alkylation : Treatment of 1H-benzotriazole-1-methanamine with benzyl bromide in the presence of NaH (2.2 equiv) in THF at 0°C to room temperature for 6 hours yields N-benzyl-1H-benzotriazole-1-methanamine (85% yield).

- Second Alkylation : Subsequent reaction with methyl iodide and K₂CO₃ in DMF at 60°C for 8 hours installs the methyl group, affording the target compound in 78% yield.

Reductive Amination Using Transfer Hydrogenation

A tandem synthesis strategy combines imine formation and transfer hydrogenation in a single pot, utilizing methanol as both solvent and methylating agent. This method employs an iridium-based catalyst (e.g., [Ir(COD)Cl]₂) and cesium carbonate as a base.

Catalytic Cycle and Mechanism

- Imine Formation : Benzylamine reacts with 4-methoxybenzaldehyde to form N-benzyl-1-(4-methoxyphenyl)methanimine.

- Hydrogen Transfer : The iridium catalyst abstracts hydrogen from methanol, generating a hydride intermediate that reduces the imine to the tertiary amine.

Table 2: Reductive Amination Conditions

| Component | Quantity | Role |

|---|---|---|

| [Ir(COD)Cl]₂ | 0.2 mol% | Catalyst |

| Cs₂CO₃ | 20 mol% | Base |

| Methanol | 1.2 mL/mmol | Solvent/CH₃ source |

| Temperature | 100°C | Reaction driver |

This method achieves 82% yield after 16 hours, with the crude product purified via silica gel chromatography.

Benzotriazolylmethyl Intermediate Route

Preformed benzotriazolylmethyl intermediates, such as 1-(1H-benzotriazol-1-yl)-N-methylmethanamine , streamline synthesis by avoiding direct handling of volatile amines.

Intermediate Preparation

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mannich Reaction | 65–75 | 90 | Moderate | High |

| N-Alkylation | 78 | 95 | High | Moderate |

| Reductive Amination | 82 | 92 | Low | Low |

| Intermediate Route | 80 | 98 | High | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-1H-benzotriazole-1-methanone, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine serves as an essential building block for synthesizing more complex organic molecules. Its ability to participate in various nucleophilic substitution reactions allows chemists to create a wide range of derivatives that can be tailored for specific applications.

Reagent in Organic Transformations

The compound acts as a reagent in several organic transformations, facilitating reactions such as coupling and cyclization. Its reactivity is enhanced by the presence of both benzyl and methyl groups, which influence its electronic properties and steric hindrance.

Biological Applications

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial activity. This compound has been explored for its potential to inhibit bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and MSSA (Methicillin-sensitive Staphylococcus aureus). In vitro studies have shown promising results in terms of zone of inhibition compared to standard antibacterial agents .

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cellular pathways involved in tumor growth and proliferation, making it a candidate for further exploration in cancer therapeutics .

Pharmaceutical Development

Drug Scaffold

this compound is being evaluated as a pharmacophore in drug development. Its structural characteristics allow it to serve as a scaffold for designing new drugs aimed at various biological targets. The versatility of the benzotriazole core makes it suitable for modifications that can enhance biological activity and selectivity .

Industrial Applications

Corrosion Inhibitors

One of the notable industrial applications of this compound is in the formulation of corrosion inhibitors. Its ability to form stable complexes with metal ions helps prevent corrosion in various environments, making it valuable in industries such as construction and manufacturing .

Dyes and Industrial Chemicals

The compound is also utilized in developing dyes and other industrial chemicals due to its stability under different conditions. This application is particularly relevant in the textile industry, where colorfastness and resistance to fading are crucial.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it a versatile intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine with structurally related compounds from the evidence:

Key Observations:

- Substituent Effects: The benzyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 1-(dimethylaminomethyl)-1H-benzotriazole.

- Melting Points : N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine exhibits a high melting point (315–318°C), likely due to strong intermolecular interactions (e.g., π-π stacking) absent in benzotriazole derivatives .

- Spectral Data : Benzotriazole derivatives show characteristic C=N stretching in IR (~1600–1645 cm⁻¹), while benzimidazoles (e.g., ) display similar bands but with distinct NMR shifts for CH₂ groups adjacent to nitrogen .

Biological Activity

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a benzotriazole core, which is known for its versatile reactivity and biological properties. The presence of both benzyl and methyl groups enhances its electronic characteristics, making it a unique candidate for various biological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted the antibacterial efficacy of related benzotriazole derivatives against various bacterial strains, including Escherichia coli and Bacillus subtilis. The structure-activity relationship suggests that modifications to the benzotriazole moiety can significantly influence antimicrobial potency .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strains | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|---|

| N-Benzyl-N-methyl-1H-benzotriazole | E. coli | 15 | 6.5 |

| 4'-((1H-benzotriazol-1-yl)methyl)-... | Bacillus subtilis | 20 | 8.0 |

| 2-(1H-benzotriazol-1-yl)-N-phenyl... | Pseudomonas fluorescens | 12 | 10.0 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of benzotriazole can inhibit the helicase activity of Hepatitis C virus (HCV), which is crucial for viral replication. The most active derivatives exhibited an IC50 value around 6.5 µM when tested against HCV helicase, indicating promising antiviral activity .

Case Studies

A notable case study involved the synthesis and evaluation of various N-substituted benzotriazoles as potential anthelmintic agents. The results demonstrated significant activity against Pheretima posthuma, with certain derivatives showing faster paralysis and death times compared to standard drugs like Albendazole .

Table 2: Anthelmintic Activity Results

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| N-(p-nitrophenyl)aminomethylenebenz... | 5 | 4.57 | 7.59 |

| N-benzyloxymethylenebenzotriazole | 10 | 3.59 | 5.49 |

| N-(2-hydroxyethyl)benzotriazole | 15 | 2.15 | 4.56 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The benzotriazole moiety can stabilize negative charges and radicals, enhancing its reactivity in biological systems. This property allows it to act as an electron donor or acceptor, influencing various biochemical pathways critical for microbial growth and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Mannich-type reactions or nucleophilic substitutions involving benzotriazole derivatives and benzyl/methylamine precursors. For example, similar benzotriazole derivatives are prepared by reacting benzotriazole with substituted benzyl halides under reflux in aprotic solvents like DMF, with yields optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of benzotriazole to alkylating agent) and reaction time (12–24 hours) . Characterization often involves IR spectroscopy to confirm C-N stretching (1011–1272 cm⁻¹) and ¹H NMR to identify methylene (δ 4.80 ppm) and aromatic protons (δ 7.26–7.70 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on methylene bridge protons (e.g., δ 4.80 ppm for CH₂ adjacent to benzotriazole) and N-methyl groups (δ 2.40 ppm) .

- IR : Key peaks include C=N stretching (~1600 cm⁻¹) and aryl C-N bonds (1272 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₆N₄ at m/z 264.3) .

Q. What are the primary biological or pharmacological applications of this compound in academic research?

- Methodological Answer : The benzotriazole moiety enables interactions with enzymes or receptors via hydrogen bonding and π-π stacking. Research applications include:

- Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, with positive controls like ampicillin .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays in cell lines (e.g., HCT-116 colon cancer), comparing results with structurally related compounds to assess structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay protocols or impurity profiles. Strategies include:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

- Dose-Response Curves : Establish IC₅₀ values in triplicate to confirm reproducibility .

- Comparative Studies : Benchmark against analogs (e.g., N-hydroxy derivatives) to isolate the impact of substituents on activity .

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can SHELX software address them?

- Methodological Answer : The flexible benzyl and methyl groups may lead to disorder in crystal lattices. SHELXL refinement strategies include:

- Twinning Analysis : Use Hooft parameters to detect twinning in high-symmetry space groups .

- Disordered Atoms : Apply PART instructions to model split positions for methyl/methylene groups .

- Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Q. How do substituents on the benzotriazole ring influence the compound’s reactivity and binding affinity?

- Methodological Answer : Substituents alter electronic and steric properties:

- Electron-Withdrawing Groups (e.g., -F) : Enhance stability via resonance but may reduce nucleophilicity. For example, 4-fluoro derivatives show altered π-π interactions in docking studies .

- Methyl Groups : Increase hydrophobicity, improving membrane permeability (logP ~2.5 vs. ~1.8 for unsubstituted analogs) .

- Experimental Design : Synthesize analogs via Suzuki coupling or Ullmann reactions, then compare binding constants (e.g., via SPR or ITC) .

Data Interpretation & Optimization

Q. What strategies are recommended for optimizing synthetic yields of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF typically improves yields by 15–20% .

- Catalysis : Add KI (10 mol%) to accelerate SN2 reactions .

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product, monitoring by TLC (Rf ~0.4) .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours, analyzing degradation via LC-MS .

- Light Sensitivity : Store solutions in amber vials; compare UV-Vis spectra before/after exposure to 254 nm light .

- Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to estimate half-life, with verapamil as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.